molecular formula C31H27N3O2 B2756510 3-(4-methoxyphenyl)-2-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonyl]prop-2-enenitrile CAS No. 329265-68-1

3-(4-methoxyphenyl)-2-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonyl]prop-2-enenitrile

Cat. No. B2756510
CAS RN: 329265-68-1
M. Wt: 473.576
InChI Key: WBSOGOCKXCLARZ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C31H27N3O2 and its molecular weight is 473.576. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-2-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonyl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-2-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonyl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Analysis

Research on compounds with similar molecular structures, such as 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one, has provided insights into molecular conformation and bonding. These studies, like the one by Wallet, Molins, and Miravitlles (1995), reveal how methoxylated phenyl rings and benzoyl groups are positioned relative to each other and the nature of intramolecular hydrogen bonding, which could be relevant to understanding the structure of 3-(4-methoxyphenyl)-2-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonyl]prop-2-enenitrile (Wallet, Molins, & Miravitlles, 1995).

properties

IUPAC Name

2-(7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazole-2-carbonyl)-3-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O2/c1-36-27-17-15-23(16-18-27)20-26(21-32)31(35)34-30(24-11-6-3-7-12-24)28-14-8-13-25(29(28)33-34)19-22-9-4-2-5-10-22/h2-7,9-12,15-20,28,30H,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSOGOCKXCLARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)N2C(C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazole-2-carbonyl)-3-(4-methoxyphenyl)prop-2-enenitrile

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